molecular formula C12H18 B043892 1,2,4-Triethylbenzene CAS No. 877-44-1

1,2,4-Triethylbenzene

Cat. No.: B043892
CAS No.: 877-44-1
M. Wt: 162.27 g/mol
InChI Key: WNLWIOJSURYFIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triethylbenzene is an organic compound classified as an aromatic hydrocarbon. It consists of a benzene ring substituted with three ethyl groups at the 1, 2, and 4 positions. This compound is a colorless liquid with a characteristic aromatic odor. It is insoluble in water but soluble in organic solvents.

Mechanism of Action

Mode of Action

It’s structurally similar compound, 1,2,4-trimethylbenzene, has been studied for its atmospheric oxidation mechanism . The reaction is initiated by OH radicals adding to the carbon atoms of the benzene ring, forming adducts . These adducts then react with O2, leading to the formation of phenolic compounds and peroxy radicals . This might give us some insights into the potential interactions of 1,2,4-Triethylbenzene with its targets.

Biochemical Pathways

It’s structurally similar compound, 1,2,4-trimethylbenzene, is known to undergo atmospheric oxidation, forming various products including phenolic compounds and peroxy radicals .

Pharmacokinetics

It’s structurally similar compound, 1,2,4-trimethylbenzene, is known to be volatile and slightly soluble in water . This suggests that this compound might have similar properties, which could impact its bioavailability.

Result of Action

It’s structurally similar compound, 1,2,4-trimethylbenzene, is known to cause irritation to the eyes, skin, nose, throat, and respiratory system, and can lead to bronchitis and hypochromic anemia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, it’s structurally similar compound, 1,2,4-Trimethylbenzene, is known to evaporate when exposed to air and dissolve only slightly when mixed with water . These properties suggest that the environmental context can significantly influence the behavior and effects of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4-Triethylbenzene can be synthesized through various methods, including:

    Alkylation of Benzene: This method involves the Friedel-Crafts alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Ethylation of Xylene: Another approach is the ethylation of 1,2,4-trimethylbenzene (pseudocumene) using ethyl chloride and a catalyst like aluminum chloride.

Industrial Production Methods: Industrially, this compound is produced by the alkylation of benzene or xylene derivatives. The process typically involves the use of ethyl chloride and a Lewis acid catalyst under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Triethylbenzene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into ethyl-substituted cyclohexane derivatives.

    Substitution: Electrophilic substitution reactions can introduce other functional groups into the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products:

    Oxidation: Produces ethylbenzoic acids or ethylbenzophenones.

    Reduction: Yields ethylcyclohexane derivatives.

    Substitution: Forms halogenated or nitrated derivatives of this compound.

Scientific Research Applications

1,2,4-Triethylbenzene has several applications in scientific research:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Investigated for its potential effects on biological systems and as a model compound in environmental studies.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

    1,2,4-Trimethylbenzene (Pseudocumene): Similar structure but with methyl groups instead of ethyl groups.

    1,3,5-Triethylbenzene: Another isomer with ethyl groups at different positions.

    1,2,3-Triethylbenzene: Isomer with ethyl groups at the 1, 2, and 3 positions.

Uniqueness: 1,2,4-Triethylbenzene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to its methyl-substituted analogs, it has different boiling and melting points, solubility, and reactivity in various chemical reactions.

Properties

IUPAC Name

1,2,4-triethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18/c1-4-10-7-8-11(5-2)12(6-3)9-10/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLWIOJSURYFIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9075034
Record name 1,2,4-Triethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877-44-1
Record name 1,2,4-Triethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triethylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Triethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4-triethylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.720
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,4-TRIETHYLBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9XQ8U6QVK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

30 grams of the reaction product of glycerine with propylene oxide to a molecular weight of about 260.
[Compound]
Name
reaction product
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,4-Triethylbenzene
Reactant of Route 2
Reactant of Route 2
1,2,4-Triethylbenzene
Reactant of Route 3
Reactant of Route 3
1,2,4-Triethylbenzene
Reactant of Route 4
Reactant of Route 4
1,2,4-Triethylbenzene
Reactant of Route 5
Reactant of Route 5
1,2,4-Triethylbenzene
Reactant of Route 6
Reactant of Route 6
1,2,4-Triethylbenzene
Customer
Q & A

Q1: What are the neurological effects of 1,2,4-triethylbenzene exposure in animal models?

A1: Research suggests that oral administration of this compound can induce sensorimotor neuropathy in rats. [] Studies show that rats exposed to this compound experienced a dose- and time-dependent decrease in motor and sensory nerve conduction velocities, along with reduced amplitudes of sensory and muscular action potentials. [] These findings indicate a potential for this compound to disrupt the normal function of peripheral nerves.

Q2: How does this compound compare to other solvents like n-hexane in terms of neurotoxicity?

A2: While both n-hexane and this compound can cause peripheral neuropathy, their mechanisms of action may differ. [, ] N-hexane's neurotoxicity is attributed to its metabolite, 2,5-hexanedione, a gamma-diketone that targets neuronal proteins. [] The precise mechanism for this compound remains unclear, and further research is needed to elucidate its specific interactions with neuronal components.

Q3: Are there any potential biomarkers for this compound exposure?

A3: Research suggests that 1,2-diacetylbenzene, a potential metabolite of this compound, induces a blue chromogen in urine. [] Scientists are investigating this chromogen as a possible biomarker for exposure to aromatic solvents like this compound, which could prove valuable in occupational health monitoring.

Q4: Are there any computational chemistry studies on this compound?

A4: While specific computational studies focusing on the toxicological properties of this compound are limited in the provided research, studies have explored the energetics of nonbonded ortho interactions in alkylbenzenes, including this compound. [] These studies contribute to a broader understanding of the structural and energetic properties of this class of compounds.

Q5: What are the implications of the available research on this compound for human health?

A5: While further research is needed to determine the specific health risks of this compound in humans, the existing animal studies highlight its potential to cause neurological damage. [] This information underscores the importance of minimizing occupational exposure to this compound and calls for the development of sensitive biomarkers to monitor exposure levels and potential health effects. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.